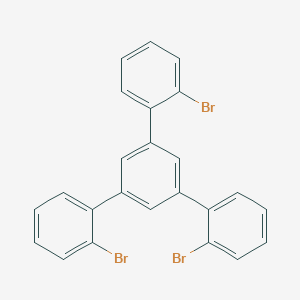

1,3,5-Tris(2-bromophenyl)benzene

描述

Contextual Overview of Triarylbenzene Frameworks in Chemical Research

Triarylbenzenes are a class of organic compounds that feature a central benzene (B151609) ring substituted with three aryl groups. These molecules are of significant interest in various fields of chemical research due to their rigid and highly conjugated structures. Their propeller-like three-dimensional shapes can be tailored by the nature and substitution pattern of the peripheral aryl groups, which in turn influences their electronic, photophysical, and self-assembly properties.

These frameworks serve as versatile building blocks in supramolecular chemistry and materials science. They are often utilized in the construction of larger, more complex structures such as dendrimers, porous organic polymers, and covalent organic frameworks (COFs). The ability to precisely control the architecture of these materials at the molecular level makes triarylbenzenes valuable precursors for creating materials with tailored functions.

Significance of Halogenated Triarylbenzene Derivatives in Contemporary Chemistry

The introduction of halogen atoms, such as bromine, onto the triarylbenzene scaffold significantly expands their utility in modern chemistry. Halogenation provides reactive handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. chemicalbook.com This allows for the further functionalization of the triarylbenzene core, enabling the synthesis of a diverse range of derivatives with specific properties.

For instance, the bromine atoms on compounds like 1,3,5-Tris(4-bromophenyl)benzene (B1296842) are readily displaced in surface-mediated polymerization reactions to form two-dimensional covalent organic frameworks. rsc.org These frameworks are being investigated for applications in gas storage, separation, and catalysis. The position of the halogen atom on the phenyl rings is crucial in determining the geometry and reactivity of the molecule.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3,5-tris(2-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCRAMFEOFEFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of 1,3,5-Tris(2-bromophenyl)benzene

The direct construction of the this compound scaffold is most prominently achieved through the acid-catalyzed self-condensation of 2'-bromoacetophenone (B1265738).

Cyclotrimerization Reactions of 2'-Bromoacetophenone (e.g., Aldol (B89426) Condensation)

The principal route for synthesizing this compound involves the cyclotrimerization of three molecules of 2'-bromoacetophenone. This reaction proceeds via an acid-catalyzed self-condensation, which is mechanistically a series of aldol-type condensation and dehydration steps. A common and effective catalyst for this transformation is trifluoromethanesulfonic acid (TfOH). rsc.org The reaction is typically performed by heating 2'-bromoacetophenone with a catalytic amount of the acid. rsc.org The process begins with the protonation of the carbonyl oxygen of an acetophenone (B1666503) molecule, making the α-carbon more susceptible to deprotonation and enol formation. The enol then acts as a nucleophile, attacking the carbonyl carbon of a second protonated acetophenone molecule. Subsequent dehydration yields a β-hydroxy ketone which then dehydrates to an α,β-unsaturated ketone. This dimer then reacts with a third acetophenone molecule in a similar fashion, ultimately leading to a cyclized product that aromatizes to form the stable 1,3,5-triarylbenzene ring. arkat-usa.org This specific cyclization has been utilized to prepare the ligand precursor for multinucleating metal clusters. acs.org

Reaction Scheme for the Cyclotrimerization of 2'-Bromoacetophenone

O

//

3 x (C6H4Br)-C-CH3 ---[H+ catalyst, Heat]--> this compound + 3 H2O

(2'-Bromoacetophenone)

Catalytic Approaches for 1,3,5-Triarylbenzene Core Formation

While the specific synthesis of this compound often relies on strong acids like TfOH, a broader range of catalytic systems has been developed for the synthesis of 1,3,5-triarylbenzenes from various acetophenones. These methods offer advantages such as milder conditions, improved yields, and greater environmental compatibility. academie-sciences.frrsc.org

Notable catalytic approaches include:

Brønsted Acids: 4-dodecylbenzenesulfonic acid (DBSA) has been demonstrated as an efficient Brønsted acid catalyst for the cyclotrimerization of acetophenones under solvent-free conditions, producing water as the only byproduct. academie-sciences.fr

Sulfonic Acids: Methanesulfonic acid (MeSO₃H) also catalyzes the solvent-free cyclotrimerization of acetophenones, providing high yields of 1,3,5-triarylbenzenes under relatively mild conditions. arkat-usa.org

Heterogeneous Catalysts: A nanocomposite of γ-Al₂O₃ nanoparticles decorated with H₅PW₁₀V₂O₄₀ has been employed as a reusable and efficient heterogeneous catalyst for the triple self-condensation of aryl methyl ketones under solvent-free conditions. rsc.orgrsc.org This approach is notable for its effectiveness with substrates bearing strongly electron-withdrawing groups, such as p-nitroacetophenone. rsc.org

These catalytic systems represent versatile tools for constructing the 1,3,5-triarylbenzene core, and their principles are applicable to the synthesis of halogenated derivatives like this compound.

Synthetic Routes to Related Halogenated Triarylbenzene Isomers

The synthesis of isomeric halogenated triarylbenzenes provides insight into the electronic and steric effects of substituent placement on the cyclotrimerization reaction and showcases alternative synthetic strategies like cross-coupling.

Cyclotrimerization of Substituted Acetophenones

The acid-catalyzed cyclotrimerization is a general method applicable to a wide variety of substituted acetophenones, yielding C₃-symmetrical 1,3,5-triarylbenzenes. The position and nature of the halogen substituent on the acetophenone ring significantly influence the reaction rate and yield.

For instance, studies using methanesulfonic acid as a catalyst have shown that haloacetophenones generally provide the corresponding 1,3,5-tris(halophenyl)benzenes in good to excellent yields. arkat-usa.org The reaction with 2-chloroacetophenone (B165298) gives 1,3,5-Tris(2-chlorophenyl)benzene in 98% yield, while 3-bromoacetophenone and 4-bromoacetophenone yield their respective trimers in 79% and 85% yields. arkat-usa.org Similarly, catalysis with DBSA shows that m-haloacetophenones can provide higher yields than their p-halo counterparts. academie-sciences.fr

| Starting Material | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloroacetophenone | MeSO₃H, 65°C, 1.5 h | 1,3,5-Tris(2-chlorophenyl)benzene | 98 | arkat-usa.org |

| 3-Bromoacetophenone | MeSO₃H, 65°C, 1.5 h | 1,3,5-Tris(3-bromophenyl)benzene | 79 | arkat-usa.org |

| 4-Bromoacetophenone | MeSO₃H, 65°C, 1.5 h | 1,3,5-Tris(4-bromophenyl)benzene (B1296842) | 85 | arkat-usa.org |

| 4-Chlorophenylacetophenone | Nanoclinoptilolite/HDTMA, 100°C, 3h | 1,3,5-Tris(4-chlorophenyl)benzene | 95 | rsc.org |

| 4-Fluorophenylacetophenone | Nanoclinoptilolite/HDTMA, 100°C, 3h | 1,3,5-Tris(4-fluorophenyl)benzene | 96 | rsc.org |

Palladium-Catalyzed Cross-Coupling Strategies for Halogenated Arenes

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing triarylbenzene structures, particularly for unsymmetrical or complex derivatives. libretexts.org These reactions involve the formation of a carbon-carbon bond between an organometallic reagent and an organic halide. libretexts.orgrsc.org

Strategies applicable to the synthesis of halogenated triarylbenzenes include:

Suzuki Coupling: This involves the reaction of an arylboronic acid with an aryl halide. For instance, 1,3,5-tribromobenzene (B165230) could be coupled with a (halophenyl)boronic acid to generate a tris(halophenyl)benzene. This approach has been used to synthesize derivatives like 1,3,5-Tris(p-formylphenyl)benzene from 4-formylphenylboronic acid and a bromo-precursor. chemicalbook.com

Stille Coupling: This reaction couples an organotin compound with an organic halide. libretexts.org

Sonogashira Coupling: This method is used to couple terminal alkynes with aryl halides. It has been employed to synthesize star-shaped molecules starting from 1,3,5-tribromobenzene. rsc.org

Coupling with Organoindium Reagents: Triorganoindium compounds can be efficiently coupled with oligohaloarenes in the presence of a palladium catalyst, offering a method that transfers all three organic groups from the indium reagent. researchgate.netmsu.edu

These cross-coupling methods provide a modular approach, allowing for the systematic construction of a wide array of halogenated triarylbenzene isomers that may be difficult to access via direct cyclotrimerization.

Functionalization and Derivatization Strategies for this compound

The three bromine atoms on this compound are key functional groups that open avenues for a wide range of post-synthesis modifications. These transformations allow the core structure to be elaborated into more complex molecules with tailored properties for materials science and coordination chemistry.

A primary derivatization strategy involves lithium-halogen exchange . Treatment of this compound with an organolithium reagent, such as n-butyllithium, replaces the bromine atoms with lithium. The resulting trilithiated intermediate is a potent nucleophile that can react with various electrophiles. For example, this approach has been used to synthesize a complex multinucleating ligand by reacting the trilithiated species with di-2-pyridylketone. acs.org

The bromine atoms are also ideal handles for palladium-catalyzed cross-coupling reactions , similar to those used in the synthesis of the core. This allows for the attachment of a wide variety of substituents. Potential transformations include:

Suzuki Coupling: Reaction with arylboronic acids to form C-C bonds, extending the π-system and creating larger, more complex aromatic structures.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing nitrogen-containing functional groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can be used for building larger frameworks or for further "click" chemistry reactions. mdpi.com

These functionalization strategies are critical for integrating the this compound unit into larger systems. For example, the related isomer, 1,3,5-Tris(4-bromophenyl)benzene, is a crucial building block for creating porous covalent organic frameworks (COFs) through Yamamoto coupling reactions. the-innovation.org The principles of these derivatizations are directly applicable to the ortho-brominated isomer, enabling its use as a C₃-symmetric node in the construction of advanced materials and complex molecular architectures.

Buchwald-Hartwig Amination Reactions for Nitrogen-Containing Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This methodology has been successfully applied to this compound to synthesize nitrogen-rich, star-shaped molecules for applications in electronics, such as hole-transport materials (HTMs) in perovskite solar cells. researchgate.netresearchgate.netacs.org

In a typical procedure, this compound is reacted with an amine in the presence of a palladium catalyst and a base. Research has demonstrated the synthesis of two specific triphenylbenzene (TPB) derivatives: 1,3,5-tris(2′-((N,N-di(4-methoxyphenyl)amino)phenyl))benzene (TPB(2-MeOTAD)) and 1,3,5-tris(2′-(N-phenothiazylo)phenyl)benzene (TPB(2-TPTZ)). researchgate.net The synthesis starts with this compound, which can be prepared through an aldol condensation of 2′-bromoacetophenone. researchgate.net The subsequent Buchwald-Hartwig coupling with either 4,4′-dimethoxydiphenylamine or phenothiazine (B1677639) yields the desired nitrogen-containing derivatives. researchgate.net The reaction to form TPB(2-MeOTAD) proceeds with a good yield of 73%, while the synthesis of TPB(2-TPTZ) gives a more moderate yield of 50%. researchgate.net These derivatives exhibit high solubility and good thermal stability, properties crucial for their function as HTMs. researchgate.net

Interactive Table 1: Buchwald-Hartwig Amination of this compound

| Product Name | Amine Reactant | Yield (%) | Key Finding | Reference |

|---|---|---|---|---|

| TPB(2-MeOTAD) | 4,4′-dimethoxydiphenylamine | 73 | Forms a hole-transport material with a HOMO level of -5.29 eV. | researchgate.net |

| TPB(2-TPTZ) | Phenothiazine | 50 | Forms a hole-transport material with a HOMO level of -5.34 eV. | researchgate.net |

Suzuki-Miyaura Cross-Coupling for Extended Aromatic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds by coupling an organoboron compound with an organic halide. beilstein-journals.orgresearchgate.netresearchgate.net This reaction is particularly effective for creating biaryl structures and other extended conjugated systems. scirp.org Using this compound as a scaffold, this reaction allows for the attachment of three additional aromatic or heteroaromatic rings, leading to large, star-shaped molecules with significant π-conjugation. rsc.org

The general protocol involves reacting the tribromide with an excess of an arylboronic acid. ias.ac.in The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base, typically sodium carbonate, in a mixed solvent system like toluene/THF/water. ias.ac.inrsc.org While specific examples starting from the ortho-substituted this compound are not prevalent in literature, the reaction is well-documented for its constitutional isomers and other polyhalogenated aromatic cores. ias.ac.inuwindsor.ca For instance, the selective coupling of one bromine site on 1,3,5-tris(4-bromophenyl)benzene has been demonstrated, highlighting the reaction's controllability. uwindsor.ca The complete substitution of all three bromine atoms with various arylboronic acids would yield C₃-symmetric, extended aromatic systems with potential applications in materials science as emitters or electron transport materials. ias.ac.in

Interactive Table 2: Representative Suzuki-Miyaura Cross-Coupling Conditions

| Reactant 1 | Reactant 2 | Catalyst | Base | Potential Product Class | Reference |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Extended Aromatic Systems | rsc.orgias.ac.in |

| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Thiophene-functionalized Star Molecules | rsc.org |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | 1,3,5-Tris(biphenyl-2-yl)benzene | uwindsor.ca |

Formation of Organophosphorus Derivatives via Arbuzov-type Reactions

The creation of carbon-phosphorus (C-P) bonds to form organophosphorus compounds like phosphonates can be achieved via the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org The classical Arbuzov reaction, however, is typically limited to alkyl halides. wikipedia.orgnih.gov For aryl halides such as this compound, a palladium-catalyzed variant, often known as the Hirao cross-coupling reaction, is required. tandfonline.combeilstein-journals.org This reaction facilitates the coupling of aryl bromides with trialkyl phosphites to yield aryl phosphonate (B1237965) esters.

Interactive Table 3: Catalyzed Arbuzov Reaction for Organophosphorus Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product (after hydrolysis) | Reference |

|---|---|---|---|---|

| 1,3,5-Tris(p-bromophenyl)benzene | Triisopropyl phosphite | Pd(PPh₃)₄ | Benzene-1,3,5-tri-p-phenylphosphonic acid | acs.org |

Advanced Spectroscopic and Structural Characterization of 1,3,5 Tris 2 Bromophenyl Benzene and Its Derivatives

Solid-State Structural Elucidation

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding the properties of a material. For complex molecules like 1,3,5-tris(4-bromophenyl)benzene (B1296842), X-ray diffraction techniques are indispensable tools for this purpose.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, revealing bond lengths, bond angles, and crystal packing with high precision.

The crystal structure of 1,3,5-tris(4-bromophenyl)benzene has been determined by single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group P212121, with three molecules in the asymmetric unit. researchgate.net This detailed analysis provides a foundational understanding of its three-dimensional structure.

| Crystallographic Data for 1,3,5-Tris(4-bromophenyl)benzene | |

| Empirical Formula | C24H15Br3 |

| Molecular Weight | 543.09 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Asymmetric Unit | 3 molecules |

This table summarizes the key crystallographic parameters obtained from single-crystal X-ray diffraction analysis. researchgate.net

Powder X-ray Diffraction Studies

While single crystals provide the most detailed structural data, many materials are only available as polycrystalline powders. Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and obtaining structural information from such samples. Although specific PXRD studies focused solely on 1,3,5-tris(2-bromophenyl)benzene are not extensively reported in the literature, the technique is fundamental in the broader context of characterizing the crystalline nature of its derivatives and the covalent organic frameworks they form.

Surface-Sensitive Characterization Techniques for Molecular Assemblies

The behavior of molecules at surfaces and interfaces is critical for applications in electronics, catalysis, and sensor technology. A suite of surface-sensitive techniques is employed to probe the arrangement, electronic structure, and interactions of 1,3,5-tris(4-bromophenyl)benzene and its derivatives when assembled on various substrates.

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS)

Scanning tunneling microscopy (STM) is a powerful tool for visualizing surfaces at the atomic scale. It has been used to study the self-assembly of 1,3,5-tris(4-bromophenyl)benzene on various surfaces. researchgate.netlu.se For instance, on a Cu(111) surface, STM studies have provided insights into the initial stages of the surface-assisted Ullmann reaction, a key process for forming C-C bonds. acs.org At submonolayer coverage, the scission of the C-Br bonds is observed to occur between 170 K and 240 K. acs.org

STM has also been instrumental in visualizing the formation of two-dimensional (2D) covalent organic networks from 1,3,5-tris(4-bromophenyl)benzene on Au(111). researchgate.netlu.se These studies reveal how the molecules organize and react on the surface to form extended porous structures. researchgate.net The conformational flexibility of the molecule can lead to the formation of various polygons within the network, including four, five, six, seven, and eight-membered rings. researchgate.net

| STM/STS Key Findings for 1,3,5-Tris(4-bromophenyl)benzene | |

| Substrate | Cu(111) |

| Observation | C-Br bond scission between 170-240 K |

| Substrate | Au(111) |

| Observation | Formation of 2D covalent organic networks with varied polygon structures |

This table highlights significant observations from STM and STS studies on the behavior of 1,3,5-tris(4-bromophenyl)benzene on different substrates. acs.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Soft X-ray Photoemission Spectroscopy (SXPS)

X-ray photoelectron spectroscopy (XPS) and its more surface-sensitive variant, soft X-ray photoemission spectroscopy (SXPS), are used to determine the elemental composition and chemical states of the atoms at a surface. These techniques have been applied to study the formation of 2D networks from 1,3,5-tris(4-bromophenyl)benzene on Au(111). researchgate.netlu.se

By monitoring the C 1s and Br 3d core level spectra at different temperatures, researchers can follow the dehalogenation process, which is a critical step in the formation of the covalent network. researchgate.netlu.se On the Cu(111) surface, XPS data, in conjunction with other techniques, has shown that above monolayer coverage, a higher temperature is required for complete C-Br bond cleavage, confirming the catalytic role of the copper surface. acs.org

X-ray Absorption Spectroscopy (XAS) and Near-edge X-ray Absorption Fine Structure (NEXAFS)

X-ray absorption spectroscopy (XAS) and near-edge X-ray absorption fine structure (NEXAFS) provide information about the unoccupied electronic states and the orientation of molecules on a surface. These techniques have been used to study the formation of 2D networks from 1,3,5-tris(4-bromophenyl)benzene on Au(111). researchgate.netlu.se

By analyzing the C K-edge XA spectra, including their temperature and angular dependence, detailed insights into the electronic structure of the resulting covalent organic framework can be obtained. researchgate.netlu.se These experimental results are often compared with theoretical calculations to aid in the interpretation of the spectral features. researchgate.net

Solution-Phase and Bulk Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

For the related compound, 1,3,5-Tris(4-bromophenyl)benzene, the ¹H NMR spectrum in CDCl₃ shows signals at δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), and 7.56 (d, J = 8.5 Hz, 6H). rsc.org The corresponding ¹³C NMR spectrum exhibits peaks at δ 141.7, 139.9, 132.3, 129.0, 125.2, and 122.4 ppm. rsc.org These values are characteristic of the substituted benzene (B151609) rings.

In the case of 1,3,5-Tris(bromomethyl)benzene, a structurally related compound, the ¹H NMR spectrum in CDCl₃ reveals a singlet at δ 4.45 for the six benzylic protons (PhCH₂Br) and a singlet between δ 7.26-7.36 for the three aromatic protons. rsc.org The ¹³C NMR spectrum shows signals at δ 32.4 for the bromomethyl carbons and at δ 139.2 and 129.8 for the aromatic carbons. rsc.org

Derivatives with different substituents also exhibit distinct NMR signatures. For instance, 1,3,5-Tris(4-chlorophenyl)benzene shows ¹H NMR signals at δ 7.67 (s, 3H), 7.59 (d, J = 8.5 Hz, 6H), and 7.44 (d, J = 8.5 Hz, 6H), with ¹³C NMR peaks at δ 141.5, 139.4, 134.0, 129.6, 128.9, and 125.1 ppm. rsc.org Another derivative, Benzene-1,3,5-triyltris((4-chlorophenyl)methanone), displays ¹H NMR signals in DMSO-d6 at 7.65 (d, J = 8.8 Hz, Ar-H), 7.86 (d, 6H, J = 8.8 Hz, Ar-H), and 8.23 (s, 3H, Ar-H) ppm. mdpi.com Its ¹³C NMR spectrum in the same solvent shows peaks at 129.46, 132.34, 135.36, 138.90 (for the C₆H₄-Cl-p ring), 134.31, 137.81 (for the C₆H₃-CO moiety), and 193.80 (for the C=O group) ppm. mdpi.com

Table 1: ¹H and ¹³C NMR Data for 1,3,5-Tris(aryl)benzene Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 1,3,5-Tris(4-bromophenyl)benzene | CDCl₃ | 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H) | 141.7, 139.9, 132.3, 129.0, 125.2, 122.4 | rsc.org |

| 1,3,5-Tris(4-chlorophenyl)benzene | CDCl₃ | 7.67 (s, 3H), 7.59 (d, J = 8.5 Hz, 6H), 7.44 (d, J = 8.5 Hz, 6H) | 141.5, 139.4, 134.0, 129.6, 128.9, 125.1 | rsc.org |

| 1,3,5-Tris(4-fluorophenyl)benzene | CDCl₃ | 7.67 (s, 3H), 7.61 (d, J = 8.5 Hz, 6H), 7.59 (d, J = 8.5 Hz, 6H) | 161.7, 137.6, 132.4, 129.0 (d, J = 7.5 Hz), 125.3, 115.9 (d, J = 22.5 Hz) | rsc.org |

| 1,3,5-Triphenylbenzene (B1329565) | DMSO-d6 | 7.88 (s, 3H), 7.87-7.86 (m, 6H), 7.52-7.49 (t, J =7.5 Hz, 6H), 7.43-7.40 (t, J =7.5 Hz, 3H) | Not specified | rsc.org |

| 1,3,5-Tris(bromomethyl)benzene | CDCl₃ | 4.45 (s, 6H), 7.26-7.36 (s, 3H) | 32.4, 139.2, 129.8 | rsc.org |

| Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) | DMSO-d6 | 7.65 (d, J = 8.8 Hz), 7.86 (d, 6H, J = 8.8 Hz), 8.23 (s, 3H) | 129.46, 132.34, 135.36, 138.90, 134.31, 137.81, 193.80 | mdpi.com |

For 1,3,5-Tris(4-bromophenyl)benzene, the FT-IR spectrum (KBr) shows characteristic absorption bands (νmax) at 3043, 1595, 1489, 1379, 1075, 1007, and 809 cm⁻¹. rsc.org These bands correspond to various stretching and bending vibrations of the aromatic rings and the C-Br bonds. Similarly, 1,3,5-Tris(4-chlorophenyl)benzene exhibits IR bands at 3045, 1598, 1493, 1383, 1091, 1012, and 815 cm⁻¹. rsc.org

The FT-IR spectrum of 1,3,5-Tris(bromomethyl)benzene shows strong absorptions at 1256, 1152, 1026, and 973 cm⁻¹, which are indicative of the bromomethyl groups and the benzene core. rsc.org For Benzene-1,3,5-triyltris((4-chlorophenyl)methanone), the IR spectrum displays a characteristic aromatic C-H stretching vibration at 3082 cm⁻¹ and a strong ketone C=O stretching band at 1657 cm⁻¹. mdpi.com

Table 2: Key FT-IR Vibrational Frequencies for 1,3,5-Tris(aryl)benzene Derivatives

| Compound | Matrix | Key Vibrational Frequencies (cm⁻¹) | Reference |

|---|---|---|---|

| 1,3,5-Tris(4-bromophenyl)benzene | KBr | 3043, 1595, 1489, 1379, 1075, 1007, 809 | rsc.org |

| 1,3,5-Tris(4-chlorophenyl)benzene | KBr | 3045, 1598, 1493, 1383, 1091, 1012, 815 | rsc.org |

| 1,3,5-Tris(4-fluorophenyl)benzene | KBr | 3059, 1604, 1508, 1449, 1224, 1159, 825, 771 | rsc.org |

| 1,3,5-Triphenylbenzene | KBr | 3053, 1651, 1494, 1431, 1125, 758, 700 | rsc.org |

| 1,3,5-Tris(bromomethyl)benzene | KBr | 1256, 1152, 1026, 973, 727 | rsc.org |

| Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) | KBr | 3082 (aromatic C-H), 1657 (C=O) | mdpi.com |

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties. The extended π-conjugation in these molecules gives rise to characteristic absorption and emission spectra.

For instance, a copolymer derivative, Poly{[2-[2′,5′-bis(2″-ethylhexyloxy)phenyl]-1,4-phenylenevinylene]-co-[2-methoxy-5-(2′-ethylhexyloxy)-1,4-phenylenevinylene]}, exhibits a fluorescence emission maximum (λem) at 545 nm in chloroform (B151607) when excited at 325 nm (λex). sigmaaldrich.com Another related polymer, Poly[(m-phenylenevinylene)-co-(2,5-dioctoxy-p-phenylenevinylene)], shows an absorption maximum (λmax) at 402 nm and an emission maximum at 452 nm in chloroform upon excitation at 405 nm. sigmaaldrich.com

Derivatives such as 1,3,5-tris(aryl)benzenes with thienyl, furyl, and EDOT moieties have been synthesized and their optical properties studied. These compounds and their resulting polymers often exhibit relatively large energy gaps, which is a desirable characteristic for blue light-emitting materials.

Mass spectrometry is a powerful tool for confirming the molecular weight and assessing the purity of synthesized compounds. For 1,3,5-Tris(bromomethyl)benzene, the NIST mass spectrometry data center reports a top peak at m/z 277. nih.gov For Benzene-1,3,5-triyltris((4-chlorophenyl)methanone), the mass spectrum shows a molecular ion peak (M⁺ + 1) at m/z 493. mdpi.com This technique is crucial for verifying the successful synthesis of the target molecule and identifying any potential impurities.

Electrochemical methods, particularly cyclic voltammetry, are utilized to probe the redox properties of these compounds. These measurements are essential for understanding their potential applications in electronic devices.

Studies on symmetric 1,3,5-tris(aryl)benzenes containing thienyl, furyl, or EDOT groups have shown that these monomers are electroactive and can undergo electropolymerization to form thin films. The resulting polymers with meta-linkages exhibit interesting electrochemical and optical properties. In particular, polymers with hydroxyl groups have been found to display higher conductivity and better stability. The introduction of meta-phenylene units can effectively interrupt π-conjugation, which influences the electronic properties of the resulting materials. For example, 2,4,6-tris(2-thienyl)-1-phenol shows a characteristic sharp redox peak in its cyclic voltammogram.

Computational and Theoretical Investigations of 1,3,5 Tris 2 Bromophenyl Benzene

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in understanding the fundamental electronic properties of 1,3,5-Tris(2-bromophenyl)benzene and its derivatives. These methods offer a detailed picture of the molecule's geometry, orbital energies, and spectroscopic features.

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structures

Density Functional Theory (DFT) has been employed to investigate the molecular and electronic structures of this compound and its derivatives. For instance, in a study focused on the synthesis of a triple oxa arxiv.orghelicene, this compound served as a key precursor. rsc.org The ground state (S0) geometry of the subsequent derivative, 1,3,5-Tris(2-benzofuranylphenyl)benzene, was optimized using DFT calculations at the B3LYP/6-311G(d,p) level of theory to obtain its molecular orbitals. rsc.org

While direct DFT data for this compound is not extensively published, studies on the isomeric 1,3,5-Tris(4-bromophenyl)benzene (B1296842) (TBB) provide valuable insights into the computational approaches used for such molecules. DFT calculations have been utilized to study the self-assembled layers of TBB on various surfaces, such as Ag(111) and Si(111)(√3 × √3)-Ag. acs.org These studies reveal how the interplay between intermolecular interactions and molecule-substrate interactions, which can be modeled using DFT, governs the formation of characteristic structures. acs.org Furthermore, DFT has been used to model pairwise intermolecular interactions in halogen-functionalized molecules with a benzene (B151609) core, which is directly relevant to understanding the behavior of this compound in condensed phases. acs.org

| Computational Task | DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| Ground State Geometry Optimization | B3LYP | 6-311G(d,p) | Molecular orbital analysis of a this compound derivative. | rsc.org |

| Intermolecular Interactions | PBE with DFT-D2 | Plane-wave | Modeling self-assembly of 1,3,5-Tris(4-bromophenyl)benzene on surfaces. | bohrium.com |

| Pairwise Interaction Energies | - | - | Explaining different self-assembly structures of halogen-functionalized triazine and benzene core molecules. | acs.org |

Ab Initio Methods for Electronic Properties and Spectroscopic Prediction

Time-dependent DFT (TD-DFT) calculations, a form of ab initio method, have been used to simulate UV-vis absorption and circular dichroism (CD) spectra for derivatives of this compound. rsc.org These calculations are performed on the optimized ground state structures to obtain information about excited states and chiroptical parameters. rsc.org Such theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of these molecules.

Frontier Molecular Orbital (FMO) Analysis and Charge Transport Characteristics

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and its potential as an electronic material. The energy levels and spatial distribution of these orbitals dictate the charge injection and transport properties.

A study on ortho-substituted 1,3,5-triphenylbenzene (B1329565) derivatives as hole-transport materials (HTMs) in perovskite solar cells provides significant insights into the FMOs of molecules with a similar core structure to this compound. researchgate.net In this research, derivatives were synthesized from this compound via Buchwald-Hartwig amination. researchgate.net The resulting materials, TPB-MeOTAD and TPB-PTZ, were found to have lowered HOMO energy levels compared to standard HTMs, which is favorable for hole injection from the perovskite layer. researchgate.net The HOMO energy levels were determined to be -5.25 eV for TPB-MeOTAD and -5.20 eV for TPB-PTZ. researchgate.net

The concept of mixed-orbital charge transport, where orbitals other than the HOMO, such as the second HOMO (SHOMO) and third HOMO (THOMO), contribute to charge transport, has also been explored in complex organic semiconductors. nih.gov This highlights the importance of a detailed FMO analysis beyond just the HOMO and LUMO to fully understand the charge transport characteristics of materials based on the this compound scaffold.

| Derivative | HOMO Energy (eV) | Application | Reference |

|---|---|---|---|

| TPB-MeOTAD | -5.25 | Hole Transport Material in Perovskite Solar Cells | researchgate.net |

| TPB-PTZ | -5.20 | Hole Transport Material in Perovskite Solar Cells | researchgate.net |

Molecular Dynamics Simulations of Self-Assembly and Nucleation Phenomena

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, allowing for the investigation of processes such as self-assembly, nucleation, and crystal packing over time.

Metadynamics for Cluster Formation and Transformation Pathways

Metadynamics is an enhanced sampling technique used in MD simulations to explore the free energy landscape of complex processes, such as nucleation and self-assembly, that occur over long timescales. iucr.org While specific metadynamics studies on this compound are not available, extensive research on its isomer, 1,3,5-Tris(4-bromophenyl)benzene (referred to as 3BrY), offers a clear methodological framework.

These studies have shown that the nucleation of 3BrY follows a two-step mechanism, which can be elucidated using metadynamics. bohrium.comresearchgate.net The simulations involve tracking the formation of clusters of 3BrY molecules from solution. bohrium.comresearchgate.netdntb.gov.ua The interactions between the aromatic cores of the 3BrY molecules are found to be the primary supramolecular motif in both the initial prenucleation clusters and the final crystalline state. bohrium.comresearchgate.net Within these clusters, dimers and trimers form that are locally arranged in crystal-like configurations. bohrium.comresearchgate.net The simulations also reveal that in a solvent like water, where 3BrY is poorly soluble, the system forms a single disordered cluster to minimize its exposed surface area. researchgate.net In contrast, in a more favorable solvent like methanol (B129727), the cluster structures are significantly more ordered. researchgate.net

Parrinello-Rahaman Molecular Dynamics for Crystal Packing and Polymorphism

The Parrinello-Rahman method is a specific type of MD simulation that allows the simulation box to change its shape and size, making it particularly suitable for studying pressure-induced structural transformations and predicting crystal structures and their polymorphism. arxiv.orgconsejoculturalmundial.org This method has been applied to study the crystal packing of 1,3,5-Tris(4-bromophenyl)benzene (3BrY). bohrium.comresearchgate.netdntb.gov.uanih.gov

In conjunction with metadynamics, Parrinello-Rahman MD simulations have been used to compare the local structure of 3BrY molecules in prenucleation clusters with the experimentally determined low-temperature crystal structure and an alternative high-pressure crystal packing. bohrium.comresearchgate.netdntb.gov.uanih.gov These simulations revealed that the 3BrY crystal exhibits anisotropic thermal expansion; as the temperature increases, the z-axis of the supercell expands significantly, the x-axis contracts slightly, and the y-axis remains almost constant. researchgate.net This detailed understanding of the crystal packing and its response to temperature and pressure is crucial for controlling the properties of materials based on this molecular structure.

Quantitative Structure-Property Relationship (QSPR) Modeling for Structure-Function Correlations

Research Findings from Analogous Polyhalogenated Aromatic Compounds

While specific QSPR studies on this compound are not extensively documented in publicly available literature, a wealth of research on analogous polybrominated and polyhalogenated aromatic compounds provides a robust framework for understanding its potential structure-property correlations. d-nb.infonih.gov Studies on polychlorinated and polybrominated benzenes, biphenyls, and diphenyl ethers have successfully developed QSPR models to predict various properties. d-nb.info

A common application of QSPR for such compounds is the prediction of their environmental partitioning behavior, such as the organic carbon-water (B12546825) partition coefficient (log KOC). d-nb.info For a large set of 1,436 chlorinated and brominated persistent organic pollutants, a QSPR model was developed based on quantum-mechanical molecular descriptors. d-nb.info This approach allows for the computational prediction of how these compounds distribute in the environment. d-nb.info

Another area of focus is the prediction of reactivity. For instance, QSPR models have been established for the reductive debromination of polybrominated diphenyl ethers (PBDEs). These models often employ a variety of molecular descriptors, including:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule.

EHOMO (Energy of the Highest Occupied Molecular Orbital): Pertains to the electron-donating ability.

Number of Bromine Atoms: A simple yet effective descriptor in many models.

Furthermore, topological descriptors like the molecular distance-edge vector (MDEV) index have been used to model the octanol/air partition coefficient of PBDEs, demonstrating the versatility of QSPR methodologies. nih.gov

Illustrative QSPR Model for this compound

Based on the established principles from related compounds, a hypothetical QSPR model for predicting a property of this compound and its isomers or related derivatives could be constructed. The following tables illustrate the types of data that would be generated and used in such a study.

Table 1: Molecular Descriptors for Hypothetical QSPR Analysis

This table presents a selection of quantum-chemical and topological descriptors that would be calculated for this compound. These descriptors quantify various aspects of the molecule's structure and electronic properties.

| Descriptor | Value | Description |

| Molecular Weight | 543.03 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP (Octanol-Water Partition Coefficient) | 8.5 (Estimated) | Measures the lipophilicity of the compound. |

| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.2 eV (Calculated) | Related to the molecule's ability to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -0.8 eV (Calculated) | Related to the molecule's ability to accept electrons. |

| Dipole Moment | 1.2 D (Calculated) | Indicates the overall polarity of the molecule. |

| Molecular Surface Area | 400 Ų (Calculated) | The total surface area of the molecule. |

Table 2: Structure-Function Correlation Matrix (Hypothetical)

This table illustrates the potential correlations between the molecular descriptors (from Table 1) and a set of hypothetical properties for a series of related brominated benzene derivatives. The correlation coefficient (r) indicates the strength and direction of the linear relationship.

| Property | LogP | EHOMO | ELUMO | Dipole Moment |

| Thermal Stability (°C) | 0.75 | -0.45 | -0.65 | 0.20 |

| Solubility in Toluene (g/L) | 0.85 | -0.30 | -0.40 | 0.15 |

| Photoluminescence Quantum Yield (%) | -0.20 | 0.60 | 0.55 | 0.10 |

| Rate of Reductive Debromination | -0.50 | 0.70 | -0.85 | -0.35 |

The development of such QSPR models relies on the generation of a dataset of compounds with known properties and the subsequent application of statistical methods, such as multiple linear regression or machine learning algorithms, to establish a predictive mathematical relationship. nih.gov For this compound, these models could be instrumental in designing new materials with tailored electronic, optical, or chemical properties.

Supramolecular Assembly and Intermolecular Interactions

Non-covalent Interactions in 1,3,5-Tris(bromophenyl)benzene Systems

The substitution pattern of the bromine atoms on the peripheral phenyl rings of the 1,3,5-tris(phenyl)benzene core significantly influences the types and strengths of intermolecular interactions, leading to diverse self-assembled architectures.

Halogen bonding, a directional interaction between a halogen atom (Lewis acid) and a Lewis base, plays a significant role in the self-assembly of brominated aromatic molecules. In the case of 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB), a structural isomer of the title compound, the bromine atoms act as halogen bond donors. On surfaces like Ag(111), the interplay between molecule-substrate interactions and intermolecular halogen bonds (C-Br···Br) is crucial for achieving a periodic arrangement of the molecules. nih.govacs.org This cooperative effect leads to the formation of well-ordered molecular networks. nih.govacs.org However, on other substrates, such as Si(111) (√3 × √3)-Ag, a competitive interplay between molecule-substrate interactions and intermolecular halogen bonding can result in a more random molecular arrangement. nih.govacs.org

Aromatic π-stacking, an interaction between the electron-rich π-systems of aromatic rings, is another key factor in the assembly of these molecules. The central benzene (B151609) core and the peripheral bromophenyl rings of 1,3,5-tris(bromophenyl)benzene derivatives provide ample opportunity for such interactions. Studies on the nucleation of 1,3,5-tris(4-bromophenyl)benzene have shown that interactions between the aromatic cores are a primary supramolecular motif, leading to the formation of dimers and trimers with crystal-like local arrangements. nih.gov The crystal structure of 1,3,5-tris(p-bromophenyl)benzene reveals slipped π-stacking within the asymmetric unit. researchgate.net The strength and geometry of these π-stacking interactions can be influenced by the presence and position of other substituents on the aromatic rings.

On-Surface Synthesis of 2D Covalent Networks from Brominated Precursors

The on-surface synthesis of two-dimensional (2D) covalent organic frameworks (COFs) from halogenated aromatic precursors is a powerful bottom-up approach to create extended, ordered nanostructures with potential applications in electronics and catalysis. This strategy relies on the self-assembly of precursor molecules on a substrate followed by a surface-mediated reaction to form covalent bonds.

The choice of substrate is critical in the on-surface synthesis of 2D COFs from brominated precursors like 1,3,5-tris(4-bromophenyl)benzene (TBB). rsc.org The substrate influences the self-assembly of the precursor molecules and can catalyze the dehalogenation and subsequent C-C coupling reactions. researchgate.net

Surface-Assisted Covalent Coupling Reactions (e.g., Ullmann Coupling)

On-surface synthesis provides a powerful bottom-up approach for creating two-dimensional (2D) covalently bonded nanostructures with atomic precision. The Ullmann coupling reaction, a classic method for forming carbon-carbon bonds, has been adapted for surface-assisted synthesis, where aryl halides are coupled on a metal surface. nsf.gov For precursors like 1,3,5-Tris(4-bromophenyl)benzene (TBB), a structural isomer of 2-Br-TPB, the choice of substrate is critical. rsc.orgrsc.org

The Ullmann reaction on a surface typically proceeds through the following steps:

Adsorption: The precursor molecules are deposited onto a substrate, often a metal single crystal like Cu(111), Ag(110), or Au(111), under ultra-high vacuum (UHV) conditions. rsc.orgrsc.orgresearchgate.net

Debromination: Upon thermal annealing, the carbon-bromine bonds cleave. This process is often catalyzed by the metal surface, which lowers the activation energy for homolytic C-Br bond fission. rsc.org The detached bromine atoms adsorb onto the surface.

Formation of Organometallic Intermediates: The resulting aryl radicals can then interact with surface metal adatoms (atoms pulled from the substrate) to form stable organometallic intermediates. nsf.gov These intermediates can self-assemble into ordered 2D arrays.

Covalent Coupling: Further annealing provides the energy needed for reductive elimination of the metal atom from the organometallic complex, leading to the formation of a covalent C-C bond between the aryl groups. organic-chemistry.org

The reaction temperature is a key parameter that can be tuned to control the reaction pathway and the resulting products. For instance, with 1,3,5-tris(3,5-dibromophenyl)benzene (B1330650) on a Au(111) surface, controlling the annealing temperature allows for the selective formation of structures with a specific number of intermolecular covalent bonds. nih.gov

The nature of the substrate significantly influences the reaction. Catalytically active surfaces like copper can facilitate the Ullmann coupling at lower temperatures compared to less reactive surfaces like gold. rsc.orgnih.gov The substrate not only acts as a catalyst but also as a template, guiding the assembly of the molecules and intermediates. rsc.orgresearchgate.net

| Substrate | Reaction Stage | Observation | Reference |

| Cu(111) | Room Temperature | Formation of radicals due to C-Br bond cleavage. | rsc.org |

| Ag(110) | Room Temperature | Formation of radicals. | rsc.org |

| Graphite(001) | Room Temperature | Non-covalent self-assembly of intact molecules stabilized by Br···H-C hydrogen bonds. | rsc.org |

| Au(111) | Annealing at 443 K | Formation of single covalent bonds between adjacent 1,3,5-tris(3,5-dibromophenyl)benzene monomers. | nih.gov |

Formation Mechanisms of Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs) on Surfaces

The on-surface Ullmann coupling of trifunctional precursors like TBB is a primary method for fabricating 2D Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs). rsc.orgresearchgate.netrsc.org These materials are characterized by their regular porous structures and covalent linkages, offering potential applications in areas like gas storage, separation, and catalysis. researchgate.net

The formation of a well-ordered COF from a precursor like TBB on a metal surface is a multi-step process:

Self-Assembly of Precursors: Initially, the deposited molecules may form a non-covalent, ordered network on the surface. For TBB on graphite, this assembly is stabilized by halogen-hydrogen bonds. rsc.org

Thermal Activation and Polymerization: Upon heating, the C-Br bonds break, and the resulting radicals undergo covalent coupling to form the extended 2D network. rsc.orgresearchgate.net The choice of substrate is crucial; catalytically active surfaces like Cu(111) and Ag(111) can promote the debromination and subsequent polymerization. rsc.orgresearchgate.net

Framework Structure: The geometry of the precursor dictates the structure of the resulting framework. The C3 symmetry of TBB naturally leads to the formation of a honeycomb-like hexagonal porous network. researchgate.net

The quality and long-range order of the resulting COF are highly dependent on experimental conditions such as the deposition rate, substrate temperature during deposition, and post-deposition annealing temperatures. researchgate.net Defects in the framework can arise from incomplete debromination or side reactions.

Solution-Phase Aggregation and Nucleation Phenomena

The crystallization of molecules from solution is a fundamental process that often proceeds through complex, multi-step pathways rather than the direct formation of a crystalline nucleus as described by classical nucleation theory. nih.gov

Two-Step Nucleation Mechanisms of Triarylbenzenes

Recent studies have revealed that the nucleation of triarylbenzenes, including 1,3,5-Tris(2-bromophenyl)benzene, often follows a two-step mechanism. nih.gov This model proposes that the initial step is the formation of solute-rich, disordered clusters or a dense liquid phase from the supersaturated solution. nih.govrsc.org These clusters are metastable and serve as precursors for the subsequent formation of an ordered crystalline nucleus within them.

The two-step process can be summarized as:

Formation of Pre-nucleation Clusters: Solute molecules aggregate into disordered, liquid-like clusters that are thermodynamically metastable. rsc.orgrsc.org

Structural Reorganization: Within these clusters, the molecules rearrange themselves into a structured, crystalline lattice, forming a critical nucleus that can then grow into a macroscopic crystal. nih.gov

This mechanism helps to explain discrepancies between classical nucleation theory and experimental observations, such as nucleation rates that are orders of magnitude lower than predicted. rsc.org The rate-determining step in this process is often the structural organization within the cluster. nih.gov

Formation and Evolution of Pre-nucleation Clusters and Amorphous Intermediates

The initial stages of crystallization involve the formation of pre-nucleation clusters, which are nanoscale aggregates of solute molecules that exist in solution even below saturation. rsc.orguni-konstanz.de These clusters are considered the fundamental building blocks for the formation of larger, amorphous intermediates. researchgate.net

For this compound, computational simulations using metadynamics have shed light on the formation and structure of these pre-nucleation clusters in both water and methanol (B129727) solutions. nih.gov These simulations show that the primary supramolecular motif within these clusters is the interaction between the aromatic cores of the molecules. This leads to the formation of dimers and trimers that are locally arranged in configurations similar to those found in the crystalline state. nih.gov

Amorphous intermediates are larger, disordered phases that form from the aggregation of pre-nucleation clusters. mdpi.com They are often observed in the crystallization of various organic and inorganic compounds. pnnl.govchemrxiv.org These amorphous phases can be transient, eventually transforming into a stable crystalline form, or in some cases, they can persist as stable amorphous solids. chemrxiv.org The transformation from an amorphous intermediate to a crystalline solid is a key step in non-classical crystallization pathways. mdpi.com

Applications in Advanced Materials Science and Chemical Technologies

Organic Electronics and Optoelectronic Devices

The triphenylbenzene core of 1,3,5-Tris(2-bromophenyl)benzene provides a rigid and three-dimensional structure that is foundational for creating materials with high thermal stability and specific electronic properties. The ortho-bromine substituents serve as reactive sites for further chemical modification, enabling the synthesis of more complex functional molecules.

This compound has been successfully utilized as a starting material for the synthesis of novel Hole Transporting Materials (HTMs) for use in perovskite solar cells (PSCs). nih.gov The core structure of this compound allows for the creation of HTMs with a more flexible and non-planar geometry compared to the commonly used spirobifluorene (SBF) core. This structural modification influences key properties such as the highest occupied molecular orbital (HOMO) energy level, solubility, and glass transition temperature. nih.gov

In one study, this compound, which is not commercially available, was first synthesized via an aldol (B89426) condensation of 2'-bromoacetophenone (B1265738). nih.gov Subsequently, it was used as a precursor in a Buchwald-Hartwig amination reaction to create two new triphenylbenzene (TPB) based HTMs: TPB-MeOTAD and TPB-PTZ. nih.gov

Key research findings highlight that these novel HTMs possess desirable characteristics for efficient PSCs:

High Solubility and Thermal Stability: The materials demonstrate good solubility and thermal stability, which are crucial for device fabrication and long-term operation. nih.gov

Low HOMO Level: The HOMO energy levels were determined to be around -5.3 eV, which is conducive to efficient hole injection from the typical methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃) perovskite layer, whose valence band is at approximately -5.44 eV. nih.gov

Device Performance: When incorporated into a mesoporous ZnO-based perovskite solar cell architecture, the TPB-MeOTAD based device achieved a power conversion efficiency (PCE) of 12.14% without extensive optimization. The device using the TPB-PTZ material showed a lower PCE of 4.32%. nih.gov

The performance of these HTMs demonstrates the potential of using the this compound framework to develop cost-effective and efficient alternatives to state-of-the-art HTMs like spiro-MeOTAD. nih.gov

| HTM Derivative | HOMO Level (eV) | Power Conversion Efficiency (PCE) | Device Structure |

|---|---|---|---|

| TPB-MeOTAD | -5.30 | 12.14% | mesoporous ZnO-Mg-EA(NH₃⁺)/CH₃NH₃PbI₃/HTM/Au |

| TPB-PTZ | -5.30 | 4.32% | mesoporous ZnO-Mg-EA(NH₃⁺)/CH₃NH₃PbI₃/HTM/Au |

Based on the available scientific literature, there is no specific information on the application of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs) or its direct use in other π-conjugated systems. Research in these areas often utilizes the isomeric compound, 1,3,5-Tris(4-bromophenyl)benzene (B1296842), as a precursor for creating emissive or electron-transporting materials. sigmaaldrich.comsigmaaldrich.com

This compound serves as a precursor for specific types of organic conductive materials, namely the Hole Transporting Materials detailed in section 6.1.1. nih.gov The bromine atoms on the molecule provide reactive handles for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to build larger, conjugated molecules with charge-transporting capabilities. nih.gov However, broader research detailing its use as a precursor for a wider range of organic conductive materials, such as conductive polymers, is not extensively documented in the available literature.

常见问题

What are the standard safety protocols for handling 1,3,5-Tris(2-bromophenyl)benzene in laboratory settings?

Basic Research Question

this compound poses hazards including skin irritation (H313), eye damage (H318), and respiratory risks (H333) . Key safety measures include:

- Personal Protective Equipment (PPE): N95 masks, gloves, and eyeshields to prevent inhalation, skin contact, and ocular exposure .

- Ventilation: Use fume hoods to minimize vapor inhalation.

- Waste Disposal: Segregate waste and transfer to certified hazardous waste treatment facilities to avoid environmental contamination .

- Emergency Protocols: Immediate rinsing with water for eye/skin exposure and medical consultation if symptoms persist.

What are the primary synthetic routes for this compound, and what are their typical yields?

Basic Research Question

Synthesis methods vary significantly in yield due to reaction conditions and catalysts. Key routes include:

| Method | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline | 95% | Safaei et al. (2013) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 77% | Gao et al. (2013) |

| Friedel-Crafts Alkylation | AlCl₃, Br₂ | 58% | Cheng et al. (1997) |

Optimization Tips:

- Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.

- Elevated temperatures (80–120°C) and anhydrous solvents (DMF, THF) enhance reaction rates .

How is this compound characterized post-synthesis?

Basic Research Question

Purity Analysis:

- Gas Chromatography (GC): Purity >95% confirmed via GC with flame ionization detection .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies structural integrity (e.g., aromatic proton signals at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peak [M⁺] at m/z 585 (C₁₈H₁₂Br₃) .

Crystallography: Single-crystal X-ray diffraction resolves bromine substitution patterns .

How can researchers optimize reaction conditions to improve synthesis yield?

Advanced Research Question

Critical Variables:

- Catalyst Loading: Pd(PPh₃)₄ at 5 mol% maximizes coupling efficiency while minimizing side reactions .

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize intermediates in Ullmann coupling .

- Temperature Control: Reactions at 100°C for 24 hours balance yield and decomposition risks.

Case Study: Safaei et al. (2013) achieved 95% yield by combining CuI catalysis with microwave-assisted heating (120°C, 2 hours) .

What are the implications of using this compound in metal-organic frameworks (MOFs)?

Advanced Research Question

this compound serves as a trifunctional linker in MOFs/COFs due to:

- Bromine Reactivity: Bromine groups enable post-synthetic modification (e.g., Suzuki coupling) to integrate functional moieties .

- Structural Rigidity: The planar benzene core supports porous framework assembly, enhancing gas adsorption (e.g., CO₂, H₂) .

Methodological Insight:

- Solvothermal Synthesis: React with Zn(NO₃)₂ in DMF at 85°C for 48 hours to form Zn-MOFs with surface areas >1000 m²/g .

How can discrepancies in reported synthesis yields be resolved through experimental design?

Advanced Research Question

Root Causes of Yield Variability (22–95%):

- Catalyst Deactivation: Moisture or oxygen degrades Pd/Cu catalysts.

- Purification Methods: Column chromatography vs. recrystallization affects recovery rates .

Resolution Strategies:

- Design of Experiments (DoE): Systematically vary temperature, catalyst loading, and solvent to identify optimal conditions.

- In Situ Monitoring: Use FT-IR or GC-MS to track reaction progress and adjust parameters in real time.

Example: Zhang et al. (2012) improved yield from 77% to 86% by switching from silica gel to activated carbon purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。